3-[(4-Benzylpiperazino)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
3-[(4-Benzylpiperazino)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Benzylpiperazino)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the cyclization of 2-aminopyridines with appropriate ketones or aldehydes under the influence of catalysts such as copper(I) or palladium(II) . The reaction conditions often require elevated temperatures and the presence of oxidizing agents to facilitate the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors that allow for better control over reaction conditions and improved yields. The use of commercially available catalysts and reagents ensures the feasibility of large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Benzylpiperazino)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies or transition metal catalysis.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents or transition metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-[(4-Benzylpiperazino)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-Benzylpiperazino)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and are also used in medicinal chemistry.
Imidazo[1,2-a]pyridines: Other derivatives of this class with different substituents on the phenyl ring.
Uniqueness
3-[(4-Benzylpiperazino)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the benzylpiperazino group, in particular, enhances its ability to interact with a wide range of biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
3-[(4-benzylpiperazin-1-yl)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24Cl2N4/c26-21-8-6-20(7-9-21)25-23(31-17-22(27)10-11-24(31)28-25)18-30-14-12-29(13-15-30)16-19-4-2-1-3-5-19/h1-11,17H,12-16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDYOKXEYMJYKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=C(N=C4N3C=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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